

Application Notes and Protocols for Sch 206272

In Vitro Assays

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Compound of Interest

Compound Name: Sch 206272

Cat. No.: B15617070

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of **Sch 206272**, a potent, orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors.^[1] The provided methodologies are essential for researchers in pharmacology and drug development investigating the therapeutic potential of tachykinin receptor modulators.

Introduction

Sch 206272 is a non-peptide antagonist that demonstrates high affinity for all three subtypes of the human tachykinin receptor family (NK(1), NK(2), and NK(3)).^{[1][2]} These receptors, which are G protein-coupled receptors (GPCRs), are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders.^{[3][4][5]} The primary endogenous ligands for these receptors are Substance P (SP) for NK(1), Neurokinin A (NKA) for NK(2), and Neurokinin B (NKB) for NK(3).^[6] Understanding the interaction of **Sch 206272** with these receptors is crucial for elucidating its mechanism of action and therapeutic utility.

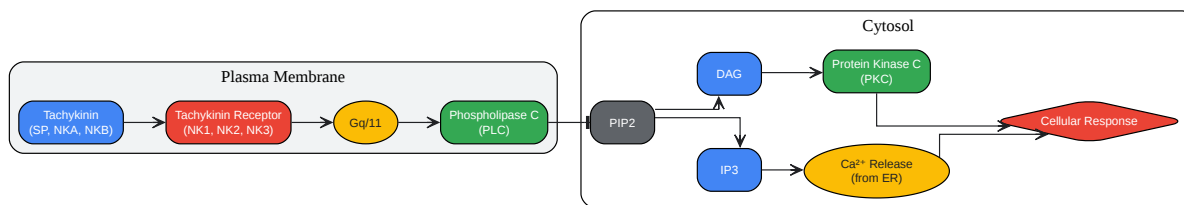
Quantitative Data Summary

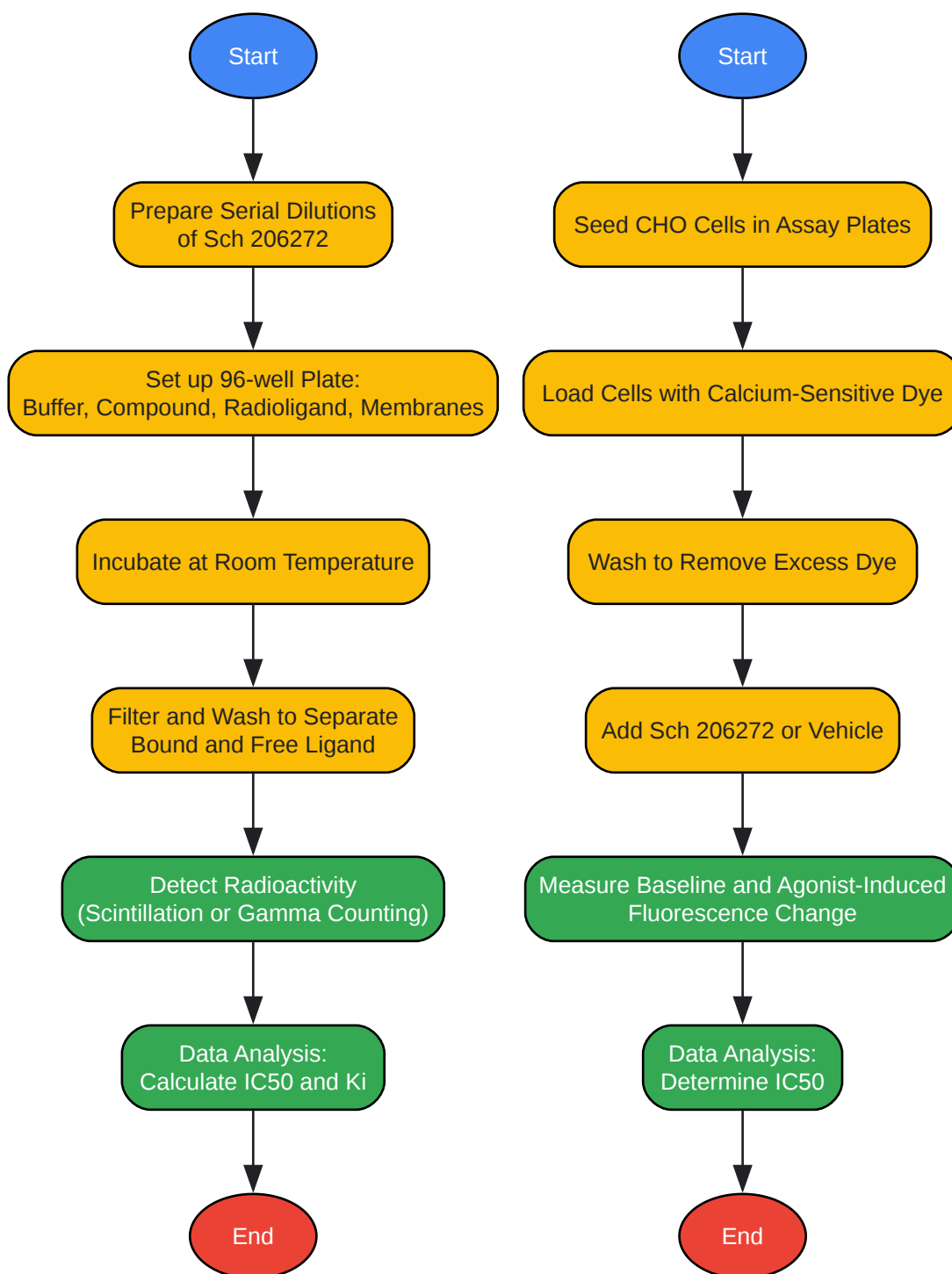
The binding affinities of **Sch 206272** for the human tachykinin NK(1), NK(2), and NK(3) receptors have been determined through radioligand binding assays. The equilibrium dissociation constants (K_i) are summarized in the table below.

Receptor Subtype	Radioligand	Tissue/Cell Source	Ki (nM)	Reference
Human NK(1)	[³ H]Substance P	CHO Cells	1.3	[1]
Human NK(2)	[¹²⁵ I]NKA	CHO Cells	0.4	[1]
Human NK(3)	[¹²⁵ I]NKB	CHO Cells	0.3	[1]

Signaling Pathways

Tachykinin receptors primarily couple to the Gq/11 family of G proteins.[3][6] Activation of these receptors by their endogenous ligands leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca²⁺]_i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] Some studies also suggest that tachykinin receptors can couple to other G proteins, such as Gs, leading to the modulation of cyclic AMP (cAMP) levels.[7][8]





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